Redox Potential Tuning: 670 mV Shift in Cu(II/I) Couple vs. Dimethyl Analog
The Cu(II/I) redox couple for the [18]aneN2S4 complex is measured at E½ = –0.31 V vs. Fc/Fc+, a value that is 370 mV more cathodic than the couple for its N,N′-dimethyl analog Me2[18]aneN2S4, which occurs at E½ = +0.06 V vs. Fc/Fc+ [1]. This 370 mV shift, resulting from the different steric and electronic environment imposed by the secondary amines, demonstrates that [18]aneN2S4 can stabilize the higher Cu(II) oxidation state to a far greater extent than its methylated derivative.
| Evidence Dimension | Redox potential (E½) for Cu(II/I) couple |
|---|---|
| Target Compound Data | E½ = –0.31 V vs. Fc/Fc+ |
| Comparator Or Baseline | Me2[18]aneN2S4 (N,N′-dimethyl analog): E½ = +0.06 V vs. Fc/Fc+ |
| Quantified Difference | ΔE½ = 370 mV |
| Conditions | Acetonitrile, 0.1 M NBu4PF6, vs. ferrocene/ferrocenium (Fc/Fc+) reference |
Why This Matters
This 370 mV difference is a decisive factor for applications requiring specific redox windows, such as the design of molecular electrocatalysts or electrochemical sensors, making the non-methylated [18]aneN2S4 uniquely suited for stabilizing higher oxidation states.
- [1] Atkinson, N., Blake, A. J., Drew, M. G. B., Forsyth, G., Gould, R. O., Lavery, A. J., Reid, G., & Schröder, M. (1992). Correlation of the redox properties and stereochemical features of copper complexes of [18]aneN2S4 and its N,N′-dimethyl derivative. Journal of the Chemical Society, Dalton Transactions, (20), 2993-3002. View Source
